

# Application Notes and Protocols: Measuring fEPSP and sEPSC with PF-06827443

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## Compound of Interest

Compound Name: PF-06827443

Cat. No.: B11932027

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These application notes provide a detailed guide for researchers, scientists, and drug development professionals on the use of **PF-06827443**, a potent M1-selective positive allosteric modulator (PAM), in electrophysiological studies. The focus is on measuring field excitatory postsynaptic potentials (fEPSPs) and spontaneous excitatory postsynaptic currents (sEPSCs).

## Introduction

**PF-06827443** is a central nervous system (CNS) penetrant M1-selective PAM with minimal direct agonist activity at the M1 muscarinic acetylcholine receptor.<sup>[1][2][3]</sup> However, it can exhibit robust allosteric agonist and positive allosteric modulator activity, particularly in systems with high M1 receptor reserve.<sup>[4][5][6]</sup> This compound has been instrumental in studying the role of M1 receptor modulation in synaptic transmission and plasticity. These protocols detail the methods for assessing the impact of **PF-06827443** on fEPSPs and sEPSCs in brain slices.

## Data Presentation

### Table 1: Effect of PF-06827443 on fEPSP Slope in Mouse Prefrontal Cortex (PFC)

Concentration	Normalized fEPSP Slope (% of Baseline)	Duration of Application	Key Observation
1 $\mu$ M	77.8 $\pm$ 4.27%	20 minutes	Induces sustained LTD
10 $\mu$ M	51.8 $\pm$ 3.78%	20 minutes	Induces robust LTD
1 $\mu$ M + 10 $\mu$ M VU0255035	101.6 $\pm$ 9.30%	20 minutes	M1 antagonist blocks LTD

Data summarized from studies in mouse prelimbic medial prefrontal cortex (mPFC) slices.<sup>[4]</sup> LTD refers to long-term depression.

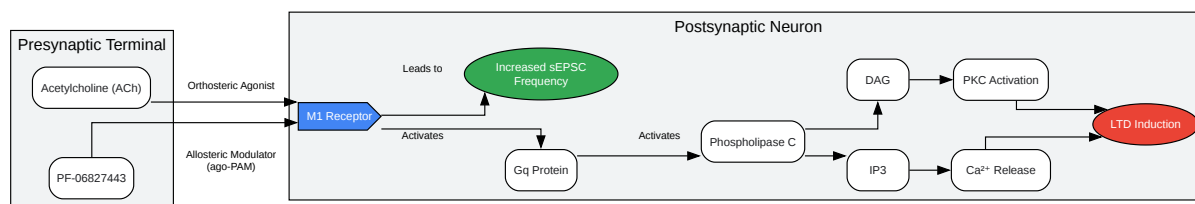
**Table 2: Effect of 10  $\mu$ M PF-06827443 on sEPSC Frequency in Mouse PFC Layer V Pyramidal Neurons**

Parameter	Baseline	After PF-06827443 (10 $\mu$ M)	Statistical Significance
Inter-event Interval (IEI)	Decreased	Significantly Lower	p < 0.05
sEPSC Frequency	Increased	Significantly Higher	p < 0.05

Data derived from whole-cell patch-clamp recordings.<sup>[4]</sup>

## Signaling Pathway

The diagram below illustrates the mechanism of action of **PF-06827443** as an M1 ago-PAM.



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Caption: Mechanism of **PF-06827443** as an M1 ago-PAM.

## Experimental Protocols

### Protocol 1: Field Excitatory Postsynaptic Potential (fEPSP) Recording

This protocol details the methodology for recording fEPSPs in acute brain slices to assess the effect of **PF-06827443** on synaptic transmission.

#### 1. Brain Slice Preparation:

- Anesthetize the animal (e.g., mouse) and perform transcardial perfusion with ice-cold, oxygenated (95% O<sub>2</sub> / 5% CO<sub>2</sub>) cutting solution.
- A common cutting solution composition (in mM): 110 sucrose, 60 NaCl, 3 KCl, 1.25 NaH<sub>2</sub>PO<sub>4</sub>, 28 NaHCO<sub>3</sub>, 0.5 CaCl<sub>2</sub>, 7 MgSO<sub>4</sub>, 5 glucose, and 0.6 sodium ascorbate.[7]
- Rapidly dissect the brain and prepare coronal or sagittal slices (e.g., 300-400 µm thick) containing the region of interest (e.g., prefrontal cortex or hippocampus) using a vibratome in ice-cold cutting solution.
- Transfer slices to a holding chamber with artificial cerebrospinal fluid (aCSF) and allow them to recover for at least 1 hour at room temperature. aCSF composition (in mM): 124 NaCl, 3

KCl, 1.25 NaH<sub>2</sub>PO<sub>4</sub>, 26 NaHCO<sub>3</sub>, 2 CaCl<sub>2</sub>, 1 MgSO<sub>4</sub>, and 10 glucose, bubbled with 95% O<sub>2</sub> / 5% CO<sub>2</sub>.

## 2. Recording Setup:

- Transfer a slice to the recording chamber and continuously perfuse with oxygenated aCSF at a constant flow rate (e.g., 2-3 mL/min) at physiological temperature (30-32°C).
- Place a stimulating electrode (e.g., bipolar tungsten) in the appropriate afferent pathway (e.g., layer II/III of the mPFC).
- Place a recording electrode (filled with aCSF) in the synaptic field (e.g., layer V of the mPFC).

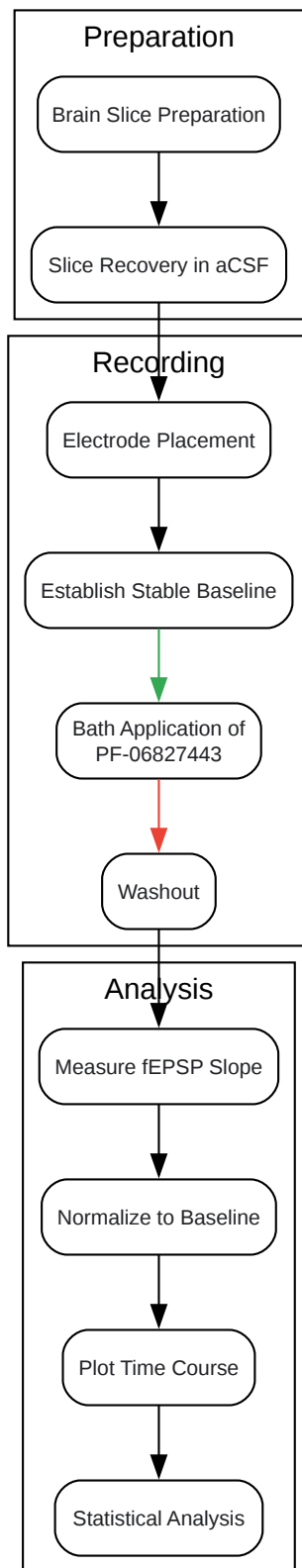
## 3. Data Acquisition:

- Deliver baseline stimuli (e.g., 0.1 ms pulses every 30 seconds) and adjust the intensity to elicit a fEPSP that is 30-50% of the maximal response.
- Record a stable baseline for at least 20-30 minutes.
- Prepare stock solutions of **PF-06827443** in a suitable solvent (e.g., DMSO) and dilute to the final desired concentration in aCSF.
- Bath-apply **PF-06827443** at the desired concentration (e.g., 1 µM or 10 µM) for a defined period (e.g., 20 minutes).<sup>[4]</sup>
- Wash out the drug by perfusing with standard aCSF and continue recording to observe any persistent effects.

## 4. Data Analysis:

- Measure the initial slope of the fEPSP for each time point.<sup>[8]</sup>
- Normalize the fEPSP slope to the average slope during the baseline period.
- Plot the normalized fEPSP slope over time to visualize the effect of the compound.

- For statistical analysis, compare the average normalized fEPSP slope during the drug application and washout periods to the baseline.



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Caption: Experimental workflow for fEPSP recording.

## Protocol 2: Spontaneous Excitatory Postsynaptic Current (sEPSC) Recording

This protocol outlines the whole-cell patch-clamp method to measure sEPSCs and determine the effect of **PF-06827443** on spontaneous synaptic activity.

### 1. Brain Slice Preparation:

- Follow the same procedure as for fEPSP recordings (Protocol 1, step 1).

### 2. Recording Setup:

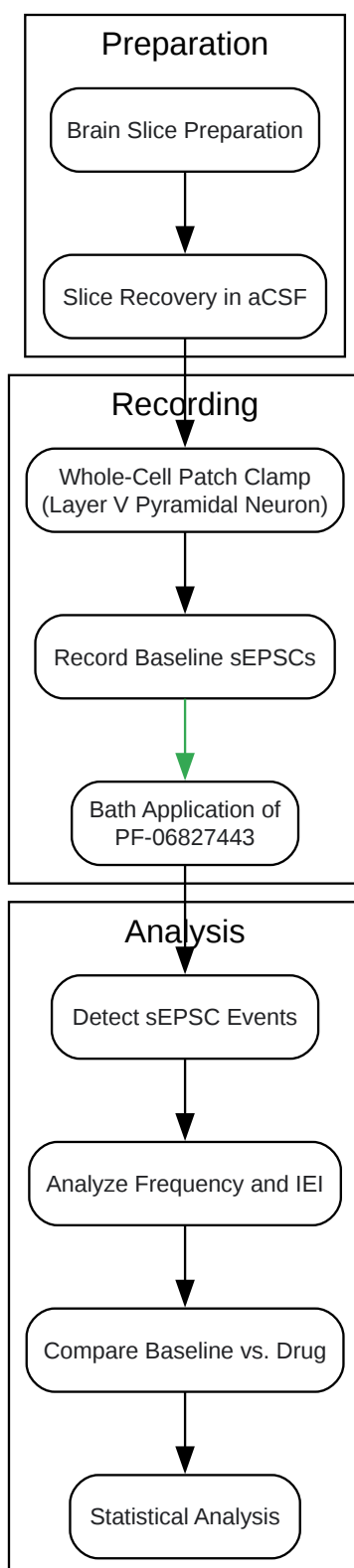
- Transfer a slice to the recording chamber under an upright microscope with DIC optics.
- Use patch pipettes (3-5 MΩ) filled with an internal solution appropriate for recording excitatory currents. A typical internal solution contains (in mM): 130 Cs-methanesulfonate, 10 HEPES, 5 NaCl, 1 MgCl<sub>2</sub>, 0.2 EGTA, 2 ATP-Mg, and 0.3 GTP-Na, with pH adjusted to 7.3 and osmolarity to ~290 mOsm.
- Target pyramidal neurons in the desired layer (e.g., layer V of the PFC).[4]
- Establish a whole-cell patch-clamp configuration.

### 3. Data Acquisition:

- Clamp the neuron at a holding potential of -70 mV to isolate AMPA receptor-mediated currents.
- Include a GABAA receptor antagonist (e.g., picrotoxin or bicuculline) in the aCSF to block inhibitory currents.
- Record spontaneous synaptic activity for a stable baseline period (e.g., 5-10 minutes).
- Bath-apply **PF-06827443** (e.g., 10 μM) and record for an additional 10-15 minutes.[4]

#### 4. Data Analysis:

- Use event detection software to identify and analyze sEPSC events.
- Key parameters to analyze are the frequency (number of events per unit time) and the inter-event interval (IEI).
- Compare the sEPSC frequency and IEI during the baseline period with the period of drug application.
- Perform statistical tests (e.g., paired t-test) to determine the significance of any changes.<sup>[4]</sup>



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Caption: Experimental workflow for sEPSC recording.



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